molecular formula C21H19ClO6 B301181 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B301181
M. Wt: 402.8 g/mol
InChI Key: KIXZGMPHAKIXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as CDDO-Me, is a synthetic triterpenoid compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is complex and involves multiple pathways. One of the primary mechanisms of action is the activation of the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione activates this pathway by binding to Keap1, a protein that normally inhibits Nrf2. This binding causes Nrf2 to dissociate from Keap1 and translocate to the nucleus, where it activates the transcription of antioxidant and anti-inflammatory genes. In addition to the Nrf2-Keap1 pathway, 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to inhibit NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting NF-κB, 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione reduces inflammation in various diseases.
Biochemical and Physiological Effects
5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to have numerous biochemical and physiological effects in various diseases. In cancer research, 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis (the formation of new blood vessels). In rheumatoid arthritis research, 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to reduce inflammation and joint destruction by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into the joints. In neurodegenerative disease research, 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to protect neurons from oxidative stress and reduce inflammation by activating the Nrf2-Keap1 pathway and inhibiting NF-κB.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione for lab experiments is its broad range of potential therapeutic applications. 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. In addition, 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. One of the limitations of 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione for lab experiments is its complex mechanism of action. The multiple pathways involved in the mechanism of action make it difficult to determine the specific effects of 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione on various diseases. In addition, 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound, which may limit its potential for clinical use.

Future Directions

There are several potential future directions for research on 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione. One direction is the development of more potent and selective derivatives of 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione that target specific pathways involved in various diseases. Another direction is the investigation of the effects of 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione in combination with other drugs or therapies for the treatment of various diseases. Finally, the potential clinical applications of 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione should be explored further, including its potential use as a therapeutic agent for cancer, rheumatoid arthritis, and neurodegenerative diseases.

Synthesis Methods

5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is synthesized through a multi-step process involving the reaction of several reagents. The starting material for the synthesis is a triterpenoid compound called 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO). CDDO is first reacted with methanol and hydrochloric acid to produce a methyl ester derivative called 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dioneOH. 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dioneOH is then reacted with thionyl chloride to produce the chloromethyl derivative called CDDO-Cl. Finally, CDDO-Cl is reacted with 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde to produce 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione.

Scientific Research Applications

5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and neurodegenerative diseases. In cancer research, 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In addition, 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In rheumatoid arthritis research, 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to reduce inflammation and joint destruction in animal models of the disease. In neurodegenerative disease research, 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.

properties

Product Name

5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Molecular Formula

C21H19ClO6

Molecular Weight

402.8 g/mol

IUPAC Name

5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C21H19ClO6/c1-21(2)27-19(23)16(20(24)28-21)10-14-6-9-17(18(11-14)25-3)26-12-13-4-7-15(22)8-5-13/h4-11H,12H2,1-3H3

InChI Key

KIXZGMPHAKIXFY-UHFFFAOYSA-N

SMILES

CC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C(=O)O1)C

Canonical SMILES

CC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C(=O)O1)C

Origin of Product

United States

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